2-(5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one
Overview
Description
2-(5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22FN5O4 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone is 487.16558236 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Properties
A study by Yu, Seino, and Ueda (1999) explored the synthesis of ordered polymers through direct polycondensation, demonstrating the utility of components similar to the structure of interest in creating novel polymeric materials with potential applications in engineering and materials science (Yu, Seino, & Ueda, 1999).
Medicinal Chemistry and Radiolabeling
Lang et al. (1999) developed fluorine-18-labeled 5-HT1A antagonists, highlighting the role of fluorinated compounds in creating radiolabeled molecules for biological studies and potential diagnostic applications (Lang et al., 1999).
Antimicrobial and Antiviral Research
Qi (2014) synthesized novel piperazine derivatives demonstrating antimicrobial activities, showing the potential of structurally related compounds in developing new antimicrobial agents (Qi, 2014). Additionally, Al-Masoudi et al. (2007) reported on the anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives, underscoring the importance of such compounds in antiviral research (Al-Masoudi et al., 2007).
Material Science
Sun et al. (2007) discussed the synthesis and properties of poly(aryl ether ketone)s copolymers containing phthalazinone moieties, indicating the relevance of fluoro-aryl compounds in the development of high-performance polymers with enhanced solubility and thermal properties (Sun et al., 2007).
Properties
IUPAC Name |
2-[5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O4/c1-17-21-7-2-3-8-22(21)26(34)31(28-17)24-16-20(9-10-23(24)32(35)36)29-11-13-30(14-12-29)25(33)18-5-4-6-19(27)15-18/h2-10,15-16H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBIVEVITPSMDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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